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Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of GSK1838705A
against other notable kinase inhibitors targeting similar pathways. The information is compiled

from publicly available experimental data to offer an objective resource for research and

development in oncology and related fields.

Executive Summary
GSK1838705A is a potent small-molecule inhibitor targeting the Insulin-like Growth Factor-1

Receptor (IGF-1R) and the Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] It also demonstrates

strong inhibition of the Insulin Receptor (IR).[1][2][3][4] This dual-targeting capability positions

GSK1838705A as a compound of interest in cancers driven by these signaling pathways. This

guide presents a comparative analysis of its kinase selectivity against other inhibitors targeting

IGF-1R and ALK, supported by quantitative data and detailed experimental protocols.

Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and

potential off-target effects. The following tables summarize the inhibitory activity (IC50) of

GSK1838705A and selected alternative inhibitors against their primary targets and a broader

panel of kinases.
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Inhibitor Primary Target(s) IC50 (nM)

GSK1838705A IGF-1R 2.0[1][2][3][4]

IR 1.6[1][2][3][4]

ALK 0.5[1][2][3][4]

Linsitinib (OSI-906) IGF-1R 35[5][6][7]

IR 75[5][6][7]

Crizotinib ALK 3.9

Ceritinib ALK 0.2

Alectinib ALK 1.9[8]

Table 2: Selectivity Profile of GSK1838705A Against a Panel of Kinases
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Kinase GSK1838705A IC50 (nM)

IGF-1R 2.0[1][2][3][4]

IR 1.6[1][2][3][4]

ALK 0.5[1][2][3][4]

Abl >10,000

Akt1 >10,000

Aurora A >10,000

CDK2/cyclin A >10,000

EGFR >10,000

FGFR1 >10,000

FLT1 (VEGFR1) >10,000

JAK2 >10,000

KDR (VEGFR2) >10,000

Met >10,000

PDGFRβ >10,000

PI3Kα >10,000

Src >10,000

Note: The broader kinome scan data for GSK1838705A indicates weak or no inhibition against

a large panel of other kinases, with most IC50 values being greater than 1 µM.

Table 3: Comparative Selectivity of Alternative Kinase Inhibitors
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Inhibitor Primary Target(s)
Off-Target Kinases
with Significant
Inhibition (IC50 nM)

Kinome Scan
Summary

Linsitinib IGF-1R, IR IRR (~75)

At 1 µM, no significant

inhibition (>50%) of 88

other kinases was

observed.[9]

Crizotinib ALK, MET, ROS1 -

Highly selective for

ALK, MET, and ROS1.

[10]

Ceritinib ALK
IGF-1R (8), INSR (7),

STK22D (23)[11]

Potent ALK inhibitor

with some activity

against IGF-1R and

INSR.

Alectinib ALK
LTK (≤10), GAK (≤10)

[1]

Highly selective for

ALK.[1]

Note: Direct comparison of kinome scan data is challenging due to variations in the kinase

panels and reporting formats used in different studies.

Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by GSK1838705A.
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Figure 1: IGF-1R Signaling Pathway and Inhibition by GSK1838705A.
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Figure 2: ALK Signaling Pathway and Inhibition by GSK1838705A.
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Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Homogeneous Time-Resolved Fluorescence (HTRF)
Kinase Assay (for IC50 determination)
This assay is a common method for determining the potency of kinase inhibitors.

Principle: The HTRF assay is based on Förster Resonance Energy Transfer (FRET) between a

donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., XL665 or d2). In a

kinase assay, a biotinylated substrate is phosphorylated by the kinase. A Europium-labeled

anti-phospho-specific antibody and a streptavidin-conjugated acceptor are then added. When

the substrate is phosphorylated, the binding of both antibody and streptavidin brings the donor

and acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent

phosphorylation, leading to a decrease in the FRET signal.

Materials:

Kinase of interest (e.g., recombinant IGF-1R, ALK)

Biotinylated substrate peptide

ATP

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

Test compound (e.g., GSK1838705A) dissolved in DMSO

HTRF Detection Reagents:

Europium-labeled anti-phospho-specific antibody

Streptavidin-XL665 (or other suitable acceptor)

HTRF Detection Buffer
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384-well low-volume microplates

HTRF-compatible plate reader

Procedure:

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Then, dilute

the compound solutions in the kinase assay buffer.

Kinase Reaction:

Add 2 µL of the diluted compound solution to the wells of a 384-well plate.

Add 4 µL of the kinase solution (pre-diluted in kinase assay buffer) to each well.

Incubate for 15 minutes at room temperature.

Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated

substrate (pre-diluted in kinase assay buffer).

Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

Detection:

Stop the kinase reaction by adding 10 µL of the HTRF detection buffer containing the

Europium-labeled antibody and streptavidin-acceptor.

Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the

fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the

acceptor).

Data Analysis:

Calculate the ratio of the acceptor signal to the donor signal and normalize the data to

controls (0% inhibition with DMSO, 100% inhibition with a potent, known inhibitor or no

enzyme).
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Plot the normalized response versus the logarithm of the inhibitor concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.
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Figure 3: Experimental Workflow for the HTRF Kinase Assay.

Radiometric Filter Binding Assay (for Ki determination)
This "gold standard" assay directly measures the incorporation of a radiolabeled phosphate

from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.

Principle: A kinase phosphorylates a substrate using radiolabeled ATP. The reaction mixture is

then spotted onto a filter membrane (e.g., phosphocellulose) that binds the substrate.

Unincorporated radiolabeled ATP is washed away. The amount of radioactivity remaining on the

filter, which is proportional to the kinase activity, is then quantified. An inhibitor will reduce the

amount of incorporated radioactivity.

Materials:

Kinase of interest

Substrate (protein or peptide)

[γ-³²P]ATP or [γ-³³P]ATP

Non-radiolabeled ATP

Kinase reaction buffer

Test compound in DMSO

Phosphocellulose filter paper or plates

Wash buffer (e.g., 75 mM phosphoric acid)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1684688?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scintillation fluid or a phosphorimager

Procedure:

Reaction Setup:

Prepare a reaction mixture containing the kinase, substrate, and kinase reaction buffer.

Add the test compound at various concentrations (or DMSO for control).

Pre-incubate the mixture for a short period.

Initiate Reaction: Start the reaction by adding a mixture of non-radiolabeled and [γ-³²P]ATP.

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

Stopping the Reaction and Binding:

Spot a portion of the reaction mixture onto the phosphocellulose filter paper.

Immediately immerse the filter paper in the wash buffer to stop the reaction and precipitate

the substrate.

Washing: Wash the filter papers multiple times with the wash buffer to remove

unincorporated [γ-³²P]ATP.

Quantification:

Dry the filter papers.

Measure the radioactivity on each filter spot using a scintillation counter (after adding

scintillation fluid) or a phosphorimager.

Data Analysis:

Determine the amount of phosphate incorporated into the substrate.

Calculate the percentage of inhibition for each compound concentration relative to the

DMSO control.
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Determine the Ki value using appropriate enzyme kinetic models (e.g., Cheng-Prusoff

equation if the inhibition is competitive with ATP).

Conclusion
GSK1838705A is a highly potent inhibitor of IGF-1R, IR, and ALK, demonstrating significant

selectivity over a wide range of other kinases. This profile suggests a focused mechanism of

action with the potential for reduced off-target effects compared to less selective inhibitors. The

comparative data presented in this guide, alongside the detailed experimental protocols,

provides a valuable resource for researchers evaluating GSK1838705A and other inhibitors for

their specific research applications. The choice of an appropriate inhibitor will depend on the

desired target profile, the need to avoid specific off-targets, and the context of the biological

system under investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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